PSB-12379

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

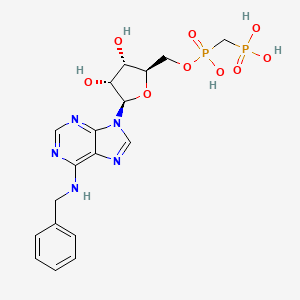

PSB-12379 disodium is a potent and selective ecto-5’-nucleotidase (CD73) inhibitor . It is a nucleotide analogue that exhibits high selectivity over other ecto-nucleotidases (NTPDase 1−3 and NPP 1−3) and ADP-activated P2Y1 and P2Y12 receptors .

Molecular Structure Analysis

The chemical formula of this compound disodium is C18H21N5Na2O9P2 . Its exact mass is 515.10 and its molecular weight is 559.320 .Chemical Reactions Analysis

This compound disodium blocks ecto-5’-nucleotidase-mediated adenosine production by preventing the conversion of AMP to adenosine . It is somewhat less stable, and 56% are metabolized within 8 hours. Hydrolytic cleavage of the glycosidic bond, which is a typical phase I reaction of nucleosides and nucleotides, was observed as the main reaction .Physical And Chemical Properties Analysis

This compound disodium has a molecular weight of 559.31 . It is soluble in water .Applications De Recherche Scientifique

Inhibition de l'Ecto-5'-Nucléotide

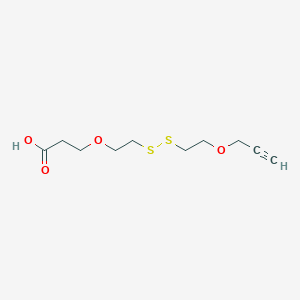

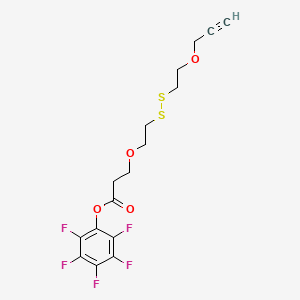

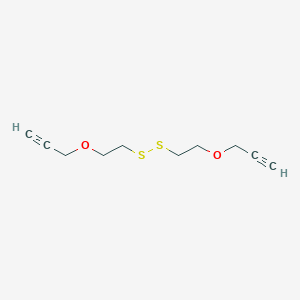

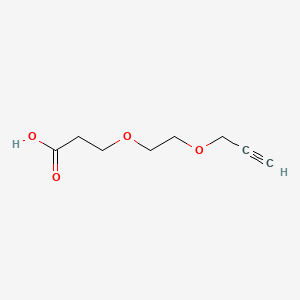

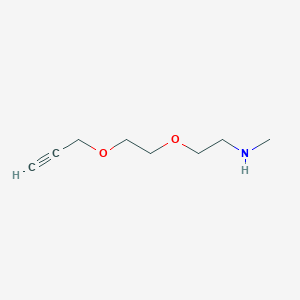

PSB-12379 est un inhibiteur sélectif à haute affinité de l'ecto-5'-nucléotide (CD73) {svg_1} {svg_2}. Il bloque la production d'adénosine médiée par l'ecto-5'-nucléotide en empêchant la conversion de l'AMP en adénosine {svg_3} {svg_4}. Cette inhibition peut être cruciale dans la régulation des niveaux extracellulaires d'adénosine, qui joue un rôle important dans divers processus physiologiques et pathologiques.

Sélectivité par rapport aux autres Ecto-nucléotides

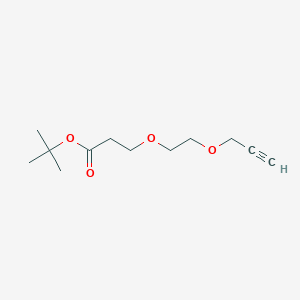

This compound présente une sélectivité par rapport aux autres ecto-nucléotides {svg_5} {svg_6}. Cette sélectivité en fait un outil précieux dans les études de recherche visant à comprendre les rôles spécifiques des différentes ecto-nucléotides dans les processus biologiques.

Inhibition des Récepteurs P2Y activés par l'ADP

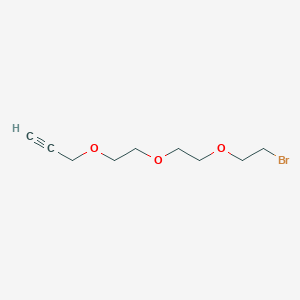

This compound présente également une sélectivité par rapport aux récepteurs P2Y activés par l'ADP {svg_7} {svg_8}. Les récepteurs P2Y sont une famille de récepteurs couplés aux protéines G purinergiques, activés par des nucléotides tels que l'ATP, l'ADP, l'UTP, l'UDP ou l'UDP-glucose. L'inhibition de ces récepteurs peut être importante dans les études relatives à la signalisation purinergique.

Recherche en Immunothérapie contre le Cancer

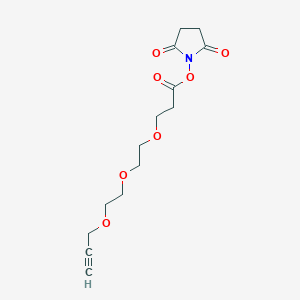

This compound a été cité dans des publications relatives à l'immunothérapie contre le cancer {svg_9} {svg_10}. L'inhibition de CD73 par this compound peut potentiellement moduler le microenvironnement tumoral, ce qui en fait un sujet d'intérêt dans la recherche en immunothérapie contre le cancer.

Développement de Nouveaux Inhibiteurs

This compound a été utilisé dans le développement d'inhibiteurs puissants et sélectifs de l'ecto-5'-nucléotide (CD73) {svg_11}. Il sert de composé de référence dans la conception et la synthèse de nouveaux inhibiteurs.

Études Pharmacologiques

Compte tenu de sa forte affinité et de sa sélectivité, this compound est utilisé dans des études pharmacologiques pour comprendre le rôle de l'ecto-5'-nucléotide (CD73) dans diverses maladies {svg_12} {svg_13}.

Mécanisme D'action

Target of Action

PSB-12379, also known as this compound disodium, is a potent and selective inhibitor of Ecto-5’-Nucleotidase (CD73) . CD73 is an enzyme that plays a crucial role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine .

Mode of Action

This compound interacts with CD73, blocking its activity and thereby preventing the conversion of AMP to adenosine . This inhibition disrupts the normal functioning of the purinergic signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purinergic signaling pathway . By inhibiting CD73, this compound prevents the production of adenosine from AMP, disrupting the signaling processes that rely on this conversion .

Result of Action

The inhibition of CD73 by this compound leads to a decrease in the production of adenosine from AMP . This disruption in adenosine production can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of cancer immunotherapy, reducing adenosine production can enhance anti-tumor immune responses .

Safety and Hazards

PSB-12379 disodium is shipped under ambient temperature as a non-hazardous chemical . It is stable enough for a few weeks during ordinary shipping and time spent in Customs . It is recommended to store it dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBYYIJBPDWQFF-SCFUHWHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O9P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does PSB-12379 interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of the enzyme ecto-5'-nucleotidase (eN, CD73) [, , , ]. This enzyme catalyzes the hydrolysis of extracellular adenosine monophosphate (AMP) to adenosine. By inhibiting CD73, this compound prevents the generation of adenosine in the extracellular space. Adenosine is known to have immunosuppressive, pro-angiogenic, and pro-metastatic effects, particularly within the tumor microenvironment. Therefore, inhibiting its production with this compound is suggested as a potential therapeutic strategy for cancer treatment [, ].

Q2: What is the structural basis for the high potency of this compound towards CD73?

A: X-ray crystallography studies revealed that the high affinity of this compound for CD73 is due to key interactions within the enzyme's active site []. The phosphonomethylphosphonic acid moiety of this compound mimics the phosphate groups of the natural substrate (AMP) and interacts with residues in the catalytic pocket. Additionally, the benzyl group at the N6 position of the adenine ring forms favorable hydrophobic interactions with a specific hydrophobic pocket in CD73, further enhancing the binding affinity [].

Q3: Has the structure of this compound been modified to further improve its potency?

A: Yes, structure-activity relationship (SAR) studies based on the this compound scaffold have explored modifications to improve its potency and other characteristics [, , ]. For instance, introducing a chlorine atom in the para position of the benzyl group (resulting in compound PSB-12441) led to a slight improvement in potency []. Additionally, fluorescently labeled derivatives of this compound, such as PSB-19416 and PSB-18332, have been synthesized by attaching fluorescein to the benzyl group via different linkers. These fluorescent probes retain high affinity for CD73 and can be used for biological studies and drug screening []. Further modifications guided by the co-crystal structure of this compound with CD73 led to the development of PSB-12489, a subnanomolar inhibitor with improved potency compared to the parent compound [].

Q4: What are the limitations of current in vitro CD73 inhibitor assays using compounds like this compound?

A: One study highlighted a discrepancy between the in vitro and ex vivo effects of this compound []. While this compound showed no inhibitory effect on CD73 activity in standard in vitro enzyme assays, it exhibited a significant effect in ex vivo experiments using isolated, paced guinea pig left atria. This discrepancy was attributed to the lipophilic nature of this compound and the fact that CD73 is a membrane-bound enzyme. It was suggested that in the in vitro assays, where CD73 is dissolved in a water-based solution, this compound might partition into the lipid membrane, making it less available to interact with the enzyme []. This finding emphasizes the importance of considering the physicochemical properties of inhibitors and the assay conditions when interpreting in vitro data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.